molecular formula C15H21NO11 B576257 C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide CAS No. 189633-60-1

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide

Cat. No.: B576257
CAS No.: 189633-60-1
M. Wt: 391.329
InChI Key: UQCDSFPUJABSNF-NLRWUALESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide typically involves the acetylation of galactopyranose derivatives. One common method includes the reaction of pentaacetylglucose with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which then reacts with thiourea in acetone to yield the isothiuronium salt . This intermediate is further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound is often carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis, typically in cleanroom environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of cellular pathways and mechanisms.

    Medicine: For developing potential therapeutic agents targeting specific diseases.

    Industry: In the production of various biochemical products

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It plays a crucial role in targeting cellular pathways associated with compound resistance and cancer progression. The exact mechanism involves binding to specific proteins or enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is unique due to its specific acetylation pattern and the presence of a formamide group. This structural uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDSFPUJABSNF-NLRWUALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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